molecular formula C8H20Cl2N2 B1399123 2,2,5,5-Tetramethylpiperazine dihydrochloride CAS No. 858851-27-1

2,2,5,5-Tetramethylpiperazine dihydrochloride

Cat. No.: B1399123
CAS No.: 858851-27-1
M. Wt: 215.16 g/mol
InChI Key: UTQSSKNDEYSPCP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, characterized by the presence of four methyl groups attached to the piperazine ring. This compound is typically found as a white to off-white solid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-tetramethylpiperazine dihydrochloride involves the alkylation of piperazine with methylating agents under controlled conditions. The reaction typically requires a base to deprotonate the piperazine, followed by the addition of methyl iodide or methyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,5,5-Tetramethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved include modulation of neurotransmitter release and inhibition of specific metabolic enzymes .

Comparison with Similar Compounds

Uniqueness: 2,2,5,5-Tetramethylpiperazine dihydrochloride is unique due to the presence of four methyl groups, which confer distinct steric and electronic properties. These modifications enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2,2,5,5-tetramethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSSKNDEYSPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1)(C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719259
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858851-27-1
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 3
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 4
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 5
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylpiperazine dihydrochloride

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